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Compound of Interest

Compound Name: Z-Val-phe-ome

CAS No.: 4817-95-2

Cat. No.: B2397665

Get Quote

Executive Summary
Z-Val-Phe-OMe (CAS: 4817-95-2) serves as a canonical model substrate and synthetic

intermediate in protease research.[1][2] Structurally, it is a dipeptide derivative protected at the

N-terminus by a benzyloxycarbonyl (Z or Cbz) group and modified at the C-terminus as a

methyl ester.[1][2] Its primary utility lies in probing the specificity of chymotrypsin-like serine

proteases, where the phenylalanine residue occupies the S1 specificity pocket, and the valine

residue stabilizes the complex via the S2 pocket. This guide details its structural logic, synthetic

pathways, and application in kinetic profiling.[2]

Molecular Architecture & Physicochemical Profile[1]
[2]
The structure of Z-Val-Phe-OMe is not arbitrary; it is a rational design intended to mimic the

transition state of natural protein substrates while providing a chromogenic or chemically active

leaving group.[1][2]
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Structural Components (Schechter & Berger
Nomenclature)
To understand the behavior of Z-Val-Phe-OMe, one must map it against the active site of its

target enzymes (e.g.,

-chymotrypsin) using the Schechter and Berger nomenclature (1967).[1][2]

P3 Position (The Cap - Z): The Benzyloxycarbonyl group acts as a hydrophobic cap.[1][2] It

mimics the polypeptide chain upstream of the cleavage site, providing bulk that interacts with

the enzyme's surface residues, preventing non-specific amine protonation.

P2 Position (Valine): The isopropyl side chain of Valine is hydrophobic and branched.[2] It

targets the S2 subsite of the enzyme. In chymotrypsin, this pocket is hydrophobic, making

Valine an ideal stabilizer for the enzyme-substrate complex (

).[1][2]

P1 Position (Phenylalanine): This is the specificity determinant.[2] Chymotrypsin prefers

large aromatic residues (Phe, Trp, Tyr) in the S1 pocket.[2] The benzyl side chain of Phe fits

deeply into the hydrophobic S1 cleft.

P1' Position (Methyl Ester - OMe): The scissile bond is located between the Carbonyl of Phe

and the Oxygen of the OMe group. Hydrolysis releases methanol, driving the reaction

forward.

Physicochemical Data Table[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b2397665/docs?utm_src=pdf-body#technical-monograph-structural-functional-analysis-of-z-val-phe-ome-1-2
https://pubchem.ncbi.nlm.nih.gov/compound/z-val-phe-oh
https://pubchem.ncbi.nlm.nih.gov/compound/Z-Ala-phe-ome
https://pubchem.ncbi.nlm.nih.gov/compound/z-val-phe-oh
https://pubchem.ncbi.nlm.nih.gov/compound/Z-Ala-phe-ome
https://pubchem.ncbi.nlm.nih.gov/compound/Z-Ala-phe-ome
https://pubchem.ncbi.nlm.nih.gov/compound/z-val-phe-oh
https://pubchem.ncbi.nlm.nih.gov/compound/Z-Ala-phe-ome
https://pubchem.ncbi.nlm.nih.gov/compound/Z-Ala-phe-ome
https://pubchem.ncbi.nlm.nih.gov/compound/Z-Ala-phe-ome
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2397665?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

IUPAC Name

Methyl (2S)-2-[[(2S)-2-

(benzyloxycarbonylamino)-3-

methylbutanoyl]amino]-3-

phenylpropanoate

Stereochemistry is critical (L,L-

isomer).[1][2]

Formula

Molecular Weight 412.48 g/mol

CAS Number 4817-95-2
Distinct from free acid (19542-

51-9).[1][2][3]

Solubility
DMSO, DMF, Methanol,

Chloroform

Sparingly soluble in water;

requires co-solvent for assays.

[2]

Melting Point 108–110 °C Indicator of purity.[2]

Physical State White Crystalline Powder
Hygroscopic; store desicated

at -20°C.

Structural Visualization (Subsite Mapping)[1][2]
The following diagram illustrates the alignment of Z-Val-Phe-OMe within a serine protease

active site.
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Figure 1: Schechter & Berger mapping of Z-Val-Phe-OMe to a serine protease active site.[1][2]

The Phe residue drives specificity (S1), while Val stabilizes the complex (S2).[2]

Synthetic Methodology
As a Senior Scientist, I recommend solution-phase synthesis for this dipeptide to ensure

maximum purity and scale. Solid-phase synthesis (SPPS) is possible but often unnecessary for

a dipeptide of this simplicity.[1][2]
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Reaction Logic
The synthesis involves coupling N-protected Valine (Z-Val-OH) with C-protected Phenylalanine

(H-Phe-OMe).[1][2]

Coupling Reagent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt

(Hydroxybenzotriazole).[1][2]

Why: EDC is water-soluble, aiding workup.[1][2] HOBt suppresses racemization of the

Valine residue and prevents N-acylurea formation.[2]

Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1][2]

Why: To neutralize the HCl salt of the phenylalanine methyl ester starting material.

Step-by-Step Protocol
Preparation of Amine Component:

Dissolve H-Phe-OMe[1][2]·HCl (1.0 eq) in DMF (Dimethylformamide).[1][2]

Add DIPEA (2.2 eq) at 0°C. Stir for 10 min to liberate the free amine.

Activation of Carboxyl Component:

In a separate vessel, dissolve Z-Val-OH (1.05 eq) in DMF.

Add HOBt (1.1 eq) and EDC[1][2]·HCl (1.1 eq) at 0°C. Stir for 15 min to form the active

ester.

Coupling:

Add the activated Z-Val-OH solution to the H-Phe-OMe solution.[1][2]

Critical Control Point: Maintain at 0°C for 1 hour, then allow to warm to Room Temperature

(RT) overnight. Heat promotes racemization.[1][2]

Workup (Extraction):
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Dilute reaction with Ethyl Acetate (EtOAc).[1][2]

Wash sequentially with:

5% Citric Acid or 1M HCl (removes unreacted amine/DIPEA).[1][2]

Sat.

(removes unreacted acid/HOBt).[1][2]

Brine (removes water).[1][2]

Dry over

, filter, and concentrate in vacuo.

Purification:

Recrystallize from EtOAc/Hexanes.[1][2]

Synthesis Workflow Diagram
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Figure 2: Solution-phase synthesis workflow for Z-Val-Phe-OMe using carbodiimide chemistry.

[1][2]
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Mechanistic Enzymology & Applications
Kinetic Profiling
Z-Val-Phe-OMe is classically used to determine the

of chymotrypsin.[1][2]

Mechanism: The enzyme attacks the ester carbonyl. The release of methanol is not easily

monitored spectrophotometrically. Therefore, this substrate is often used in pH-stat assays

(monitoring proton release) or HPLC-based endpoint assays.[1][2]

Comparison: It is distinct from chromogenic substrates like Z-Val-Phe-pNA (para-

nitroanilide), which release a yellow color upon cleavage.[1][2] The OMe variant is often used

when studying the native esterase activity of the protease or as a precursor to generate the

free acid (Z-Val-Phe-OH) for inhibition studies.[1][2]

Inhibitor Design Scaffold
Z-Val-Phe-OMe is the immediate precursor to Z-Val-Phe-H (Aldehyde), a potent transition-state

inhibitor.[1][2]

Transformation: The methyl ester is reduced (using DIBAL-H at -78°C) to the aldehyde.[1][2]

Significance: The aldehyde group forms a reversible hemiacetal with the active site serine

hydroxyl, mimicking the tetrahedral transition state of hydrolysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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